![molecular formula C33H32F6N4O3 B2543828 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione CAS No. 1363811-07-7](/img/structure/B2543828.png)
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione
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Overview
Description
The compound "3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione" is a complex molecule that appears to be related to cyclobutenedione derivatives. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related cyclobutenedione compounds and their derivatives, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of cyclobutenedione derivatives can involve various strategies, including [2+2]-cycloadditions and reactions with different reagents to introduce various substituents. For example, paper describes new routes to synthesize 3-hydroxy-4-methyl-3-cyclobutene-1,2-dione, a related compound, through acid-catalyzed hydrolysis of precursors obtained from [2+2]-cycloadducts. Similarly, the synthesis of complex cyclobutenedione derivatives may involve multi-step reactions, starting from simpler precursors and employing strategies like cycloadditions, hydrolysis, and substitution reactions.
Molecular Structure Analysis
Cyclobutenediones have a four-membered ring structure with two ketone groups. The presence of substituents can significantly affect the molecular geometry and electronic distribution within the molecule. For instance, the introduction of diphenylmethyl groups, as discussed in paper , can lead to the formation of photolysis products with distinct structural features. The molecular structure of the compound would likely be influenced by the bulky trifluoromethyl and methoxycinchonan substituents, which could impact the molecule's reactivity and stability.
Chemical Reactions Analysis
Cyclobutenediones can undergo various chemical reactions, including photolysis, bromination, and reactions with amines. Paper discusses the photolysis of a bis(hydroxydiphenylmethyl)cyclobutenedione, leading to the formation of a bislactone and other photolysis products. Paper describes the bromination of a related compound and its subsequent reactions, including the formation of a dihydrofuran derivative. These reactions highlight the reactivity of the cyclobutenedione core and how it can be transformed into different structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutenedione derivatives are influenced by their molecular structure. The introduction of substituents such as trifluoromethyl groups can increase the compound's lipophilicity and potentially affect its boiling and melting points. The presence of amino groups, as in the compound of interest, could also introduce the possibility of forming salts or zwitterions, which would impact solubility and other physicochemical properties. While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do provide a foundation for understanding how such properties might be analyzed and predicted based on the structure.
properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32F6N4O3/c1-3-18-16-43-9-7-19(18)12-26(43)27(23-6-8-40-25-5-4-22(46-2)14-24(23)25)42-29-28(30(44)31(29)45)41-15-17-10-20(32(34,35)36)13-21(11-17)33(37,38)39/h4-6,8,10-11,13-14,18-19,26-27,41-42H,3,7,9,12,15-16H2,1-2H3/t18-,19+,26-,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNVQUNAJFCWQL-DCJWKSNJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32F6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145864859 |
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